2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine
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Overview
Description
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its fused ring structure, which includes both pyrazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a quinazoline precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or dimethylformamide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinazoline oxides, while reduction may produce reduced pyrazoloquinazoline derivatives .
Scientific Research Applications
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their antitumor and enzymatic inhibitory activities.
Pyrazolo[1,5-a]pyridines:
Uniqueness
2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings.
Properties
IUPAC Name |
2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBEYIOWNBUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=NC2=CC(=NN2C3=CC=CC=C31)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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